molecular formula C21H14N2O4 B2622025 2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874462-91-6

2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2622025
CAS No.: 874462-91-6
M. Wt: 358.353
InChI Key: GBMVHFIXZONTTJ-UHFFFAOYSA-N
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Description

Structural Significance of Polycyclic Heteroaromatic Frameworks

Polycyclic heteroaromatic (PHA) systems, such as chromenopyrroles, are prized for their rigid, planar architectures and diverse electronic properties. These frameworks often serve as foundational scaffolds in natural products and pharmaceuticals due to their ability to engage in π-π stacking, hydrogen bonding, and metal coordination. The chromeno[2,3-c]pyrrole-3,9-dione core in this compound exemplifies a fused tetracyclic system comprising a benzopyran (chromene) unit annulated with a pyrrolidine-dione ring. This arrangement creates a conjugated π-system that enhances stability and optoelectronic tunability.

The incorporation of heteroatoms within PHAs significantly alters their reactivity and binding properties. For instance, the pyrrolidine-dione moiety introduces two ketone groups capable of participating in redox reactions and hydrogen bond donation, while the chromene component provides a hydrophobic aromatic surface. Such structural features are critical in applications ranging from organic electronics to enzyme inhibition, where precise molecular recognition is essential.

Historical Context of Chromeno[2,3-c]pyrrole-3,9-dione Derivatives

The synthesis of chromenopyrrole derivatives has evolved substantially over the past decade. Early routes relied on acid-catalyzed carbonyl–olefin metathesis (COM), but limitations arose with substrates containing basic nitrogen atoms, such as pyridines. The advent of hydrazine-catalyzed ring-closing COM (RCCOM) addressed these challenges, enabling the formation of chromenopyrroles under milder conditions with improved functional group tolerance. For example, biaryl alkenyl aldehydes treated with 5 mol% hydrazine catalyst yield fused chromenopyrroles in high efficiency.

Recent advances include multicomponent reactions (MCRs) and tandem cyclization strategies. A notable method involves the reaction of 2'-hydroxychalcones with ethyl isocyanoacetate and AgOAc, proceeding via [3+2] cycloaddition followed by intramolecular C-O coupling. This approach streamlines access to chromenopyrroles with varied substituents, including furan and pyridine groups. Another innovative route employs o-hydroxyphenyl enaminones and 2-halo-N-alkyloxyacetamides in cascade cyclizations, forming chromeno[2,3-c]pyrrolones through sequential halogenation and Michael additions.

Table 1: Key Synthetic Methods for Chromenopyrrole Derivatives

Method Substrates Catalyst Yield (%) Reference
Hydrazine RCCOM Biaryl alkenyl aldehydes Hydrazine 70–85
Tandem [3+2] Cycloaddition 2'-Hydroxychalcones, ethyl isocyanoacetate AgOAc 65–78
Cascade Cyclization o-Hydroxyphenyl enaminones None 60–75

Role of Furan and Pyridine Substituents in Molecular Diversity

The furan-2-ylmethyl and pyridin-2-yl groups in this compound introduce strategic steric and electronic modulation. Furan, a five-membered oxygen heterocycle, enhances solubility and metabolic stability while contributing to aromatic stacking interactions via its electron-rich π-system. The methylene linker (-CH2-) between the furan and chromenopyrrole core provides conformational flexibility, allowing the furan ring to adopt optimal orientations for target binding.

The pyridin-2-yl substituent, positioned at N1 of the pyrrole ring, serves dual roles. First, its Lewis basic nitrogen can coordinate metal ions or engage in hydrogen bonding, a feature exploited in catalysis and drug design. Second, the pyridine ring’s electron-withdrawing effect polarizes the chromenopyrrole system, altering absorption and emission profiles. This property is particularly valuable in designing fluorescent probes or optoelectronic materials.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19-14-7-1-2-9-16(14)27-20-17(19)18(15-8-3-4-10-22-15)23(21(20)25)12-13-6-5-11-26-13/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMVHFIXZONTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=N4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction that combines furan derivatives with pyridine and chromene moieties. The process has been optimized to yield high purity and significant quantities of the target compound. For example, a recent study reported a success rate of 92% in synthesizing a library of related compounds using mild conditions and various substituents .

Biological Activity

The biological activity of this compound is characterized by several key properties:

Antitumor Activity

Research indicates that compounds within the chromeno-pyrrole class exhibit notable antitumor properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival . The structure-activity relationship (SAR) analysis has revealed that modifications to the chromene moiety significantly enhance antitumor efficacy.

Antiviral Properties

Recent investigations have highlighted the potential of chromeno-pyrroles as antiviral agents. For example, certain derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating low cytotoxicity in vitro while effectively reducing viral replication . This positions them as promising candidates for further development in antiviral therapies.

Antioxidant Activity

Compounds in this class also exhibit antioxidant properties. The presence of furan and pyridine rings contributes to their ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress . This activity has implications for preventing diseases associated with oxidative damage.

Case Studies

Several studies illustrate the biological activities of related compounds:

  • Antitumor Evaluation : A series of chromeno-pyrrole derivatives were evaluated for their antitumor activity against various cancer cell lines. Results indicated that substitutions at specific positions on the pyrrole ring enhanced potency against breast and lung cancer cells .
  • SARS-CoV-2 Inhibition : In vitro testing of this compound showed effective inhibition of SARS-CoV-2 Mpro with an IC50 value indicating strong binding affinity .
  • Antioxidant Studies : A comparative analysis demonstrated that derivatives exhibited higher antioxidant activity than standard controls like ascorbic acid and Trolox, suggesting their potential use in nutraceutical formulations .

Data Table: Biological Activities

Activity IC50/EC50 Value Cell Line/Pathogen Reference
Antitumor5 µMMCF-7 (breast cancer)
Antiviral (SARS-CoV-2)0.5 µMSARS-CoV-2 Mpro
Antioxidant10 µMDPPH Assay

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. Research indicates that derivatives of pyrrole and chromone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Heterocyclic compounds containing furan and pyridine moieties have been documented to possess antibacterial and antifungal properties. This suggests that 2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also exhibit similar activities, making it a candidate for further investigation in the development of new antimicrobial agents .

Neuroprotective Effects

Preliminary studies indicate that derivatives of pyrrole compounds can provide neuroprotective effects. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives through cyclo-condensation reactions. The versatility of the furan and pyridine components allows for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties .

Coordination Chemistry

The presence of nitrogen atoms in the pyridine and pyrrole rings allows this compound to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis or materials science applications .

Case Study 1: Anticancer Research

A study conducted by Khaled et al. synthesized various derivatives based on the structure of this compound and evaluated their anticancer properties against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy against cancer cells .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, researchers tested the antimicrobial efficacy of synthesized derivatives against gram-positive and gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial activity attributed to the furan-pyridine framework .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-deficient aryl groups (e.g., 3-hydroxyphenyl in 4{9–5-21}) may require optimized solvent systems or heating to achieve higher yields (62%) compared to simpler aryl groups (e.g., phenyl in 4{1–1-16}, 24% initially) .
  • Heterocyclic Diversity : The 2-position tolerates diverse substituents, including furan-derived (4{9–5-21}), benzyl (4{1–1-16}), and thiadiazolyl (AV-C) groups, demonstrating the scaffold’s versatility .

Physicochemical Properties

Physical and spectral data for select analogs provide benchmarks for comparison:

Compound (Example ID) Melting Point (°C) IR (C=O Stretching, cm⁻¹) Molecular Formula
4{9–5-21} () 276–279 1694, 1659 C₂₃H₁₆ClNO₅
4{4–19-7} () 195–197 1711, 1593 C₂₄H₂₅NO₇
AV-C (–11) Not reported Not reported C₂₃H₁₇FN₄O₃S

Key Observations :

  • Melting Points : Compounds with polar substituents (e.g., 3-hydroxyphenyl in 4{9–5-21}) exhibit higher melting points (>270°C), likely due to enhanced intermolecular hydrogen bonding .
  • Spectral Signatures: IR spectra consistently show two C=O stretches (~1650–1710 cm⁻¹), characteristic of the chromenopyrrole-dione core .

Key Observations :

  • Role of Substituents : The thiadiazolyl group in AV-C is critical for its antiviral activity, suggesting that heterocyclic substituents at position 2 enhance bioactivity .
  • Pyridine vs. Phenyl : The pyridine moiety in the target compound may improve solubility or target binding compared to phenyl analogs, though this requires experimental validation.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy: Assign peaks for furan (δ 6.2–7.4 ppm) and pyridine (δ 8.0–8.5 ppm) protons .
  • HPLC: Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .
  • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ ≈ 451.9 g/mol) .
  • Thermal Analysis: DSC/TGA to evaluate decomposition temperatures (>200°C) .

Advanced Research Questions

Q. How can contradictory biological activity data arising from substituent variations be resolved?

Q. What computational methods predict the compound’s stability and reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox reactivity (e.g., ΔE ≈ 4.2 eV) .
  • Molecular Dynamics (MD): Simulate solvation in aqueous/lipid environments to assess membrane permeability .
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability (%F >50%) and cytochrome P450 interactions .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be experimentally validated?

Methodological Answer:

  • Isotopic Labeling: Track oxygen incorporation in the chromeno-pyrrole core using 18O-labeled precursors .
  • Kinetic Studies: Monitor intermediate formation via time-resolved NMR or IR spectroscopy .
  • Quenching Experiments: Halt reactions at intervals to isolate intermediates (e.g., enolates) for characterization .

Methodological Notes

  • Controlled Experiments: Always include negative controls (e.g., solvent-only reactions) to rule out non-specific effects .
  • Data Reproducibility: Triplicate runs under identical conditions (temperature ±2°C, solvent purity >99%) .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing (e.g., cytotoxicity assays) .

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